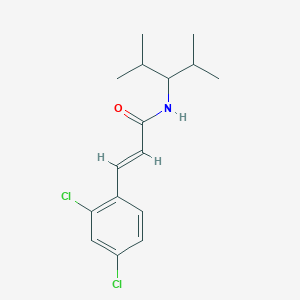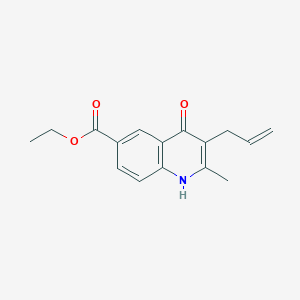![molecular formula C17H16BrN3O3S B5846224 2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5846224.png)
2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group, a nitrophenyl group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-bromobenzylthiol: This intermediate can be synthesized by reacting 2-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium.
Formation of the hydrazone: The 2-bromobenzylthiol is then reacted with acetohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate.
Condensation with 3-nitrobenzaldehyde: The final step involves the condensation of the hydrazone intermediate with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with cellular receptors: Modulate receptor activity, leading to changes in cellular signaling.
Generate reactive species: Produce reactive oxygen or nitrogen species that can induce oxidative stress and affect cellular functions.
Comparación Con Compuestos Similares
2-[(2-bromobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(2-chlorobenzyl)thio]-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-[(2-bromobenzyl)thio]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide: Similar structure but with a nitro group at a different position on the phenyl ring.
2-[(2-bromobenzyl)thio]-N’-[1-(3-aminophenyl)ethylidene]acetohydrazide: Similar structure but with an amino group instead of a nitro group.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-12(13-6-4-7-15(9-13)21(23)24)19-20-17(22)11-25-10-14-5-2-3-8-16(14)18/h2-9H,10-11H2,1H3,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFMSVAVRCLQON-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=CC=C1Br)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=CC=C1Br)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B5846149.png)

![3,5,6-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5846174.png)
![propan-2-yl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)






![N-(3-chloro-4-methoxyphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5846242.png)
